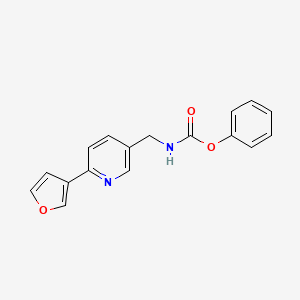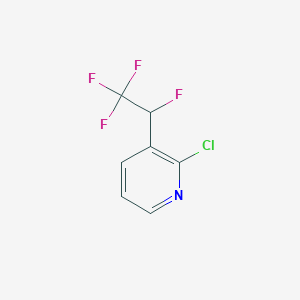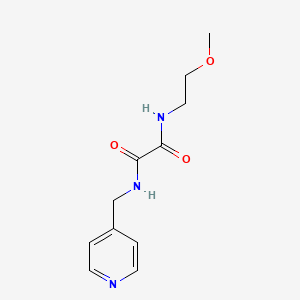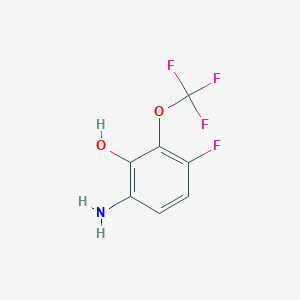
(S)-1-Mesitylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-1-Mesitylethanamine” is a chemical compound with the CAS Number: 20050-17-3 . Its molecular weight is 163.26 . The IUPAC name for this compound is (1S)-1-mesitylethanamine .
Molecular Structure Analysis
The InChI code for “(S)-1-Mesitylethanamine” is 1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m0/s1 . The InChI key is LVIICDKJNNIEQG-JTQLQIEISA-N . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.
Physical And Chemical Properties Analysis
“(S)-1-Mesitylethanamine” is a solid or liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point of “(S)-1-Mesitylethanamine” is 254.2 °C at 760 mmHg .
Scientific Research Applications
Mexiletine and Sodium Channel Blockade
Mexiletine, a class 1b antiarrhythmic drug, has been shown to effectively block sodium channels, providing therapeutic benefits in conditions like paramyotonia congenita, potassium‐aggravated myotonia, long QT–3 syndrome, and neuropathic pain. The drug operates by eliciting a tonic block of Na+ channels at low stimulation frequencies and a use-dependent block during repetitive pulses, indicating its potential for treating various pathological conditions associated with persistent late Na+ currents (Wang, Russell, & Wang, 2004).
Stereoselective Blockers of Voltage-Gated Na(+) Channels
Research into optically active mexiletine analogues has uncovered their utility as stereoselective blockers of skeletal muscle sodium channels. These analogues, especially those with a phenyl group at the stereogenic center, have been found more active than mexiletine in both tonic and phasic block, offering insights into the development of more effective treatments for conditions mediated by sodium channel dysfunctions (Franchini et al., 2003).
Mexiletine Derivatives for Myotonia
A study on gating of myotonic Na channel mutants highlights the response to mexiletine and its potent derivative, suggesting a basis for the variability in drug efficacy among sodium channel mutants. This research opens pathways for more targeted therapeutic approaches, ensuring drugs like mexiletine can be used more effectively in treating myotonic disorders (Desaphy et al., 2001).
Deracemization of Mexiletine
The deracemization of mexiletine via biocatalysis with omega-transaminases presents a method for preparing this drug in high enantiomeric excess. This process, which allows easy switching between enantiomers, highlights the chemical versatility and potential for producing mexiletine more efficiently and in a tailored manner for specific therapeutic needs (Koszelewski, Pressnitz, Clay, & Kroutil, 2009).
Safety and Hazards
properties
IUPAC Name |
(1S)-1-(2,4,6-trimethylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIICDKJNNIEQG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Mesitylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)



![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2773859.png)
![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773862.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)


![3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2773868.png)
![{4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone](/img/structure/B2773869.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)